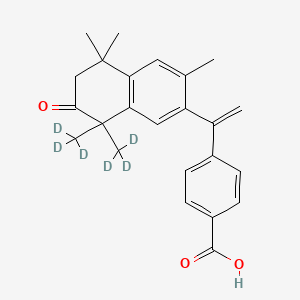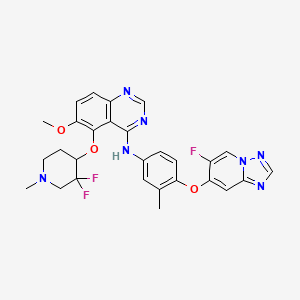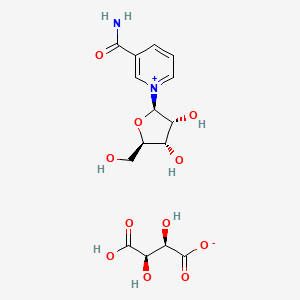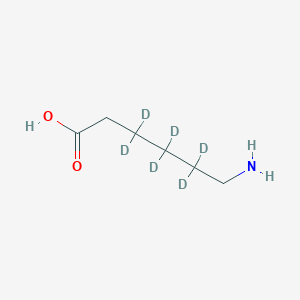
Tofacitinib-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofacitinib-13C3 es una variante etiquetada de Tofacitinib, un inhibidor de la Janus quinasa que se utiliza principalmente para el tratamiento de enfermedades autoinmunes como la artritis reumatoide, la artritis psoriásica y la colitis ulcerosa . La etiqueta "13C3" indica que tres átomos de carbono en la molécula son reemplazados por el isótopo carbono-13, que a menudo se utiliza en la investigación científica para rastrear las vías metabólicas y las interacciones del compuesto .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Tofacitinib-13C3 implica la incorporación de intermediarios etiquetados con carbono-13 en la ruta sintética estándar de Tofacitinib. Uno de los intermediarios clave en la síntesis es la (3R,4R)-(1-bencil-4-metilpiperidin-3-il)metilamina, que luego se convierte en Tofacitinib . Las condiciones de reacción típicamente implican el uso de catalizadores como el hidróxido de paladio en etanol y ácido acético, y las reacciones se llevan a cabo a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de this compound sigue pasos similares a la síntesis de laboratorio, pero a una escala mayor. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando múltiples pasos de purificación para asegurar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Tofacitinib-13C3 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser catalizada por enzimas como el citocromo P450.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir bajo condiciones específicas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente involucrando los átomos de nitrógeno en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y enzimas del citocromo P450.
Reducción: El borohidruro de sodio se puede utilizar para reacciones de reducción.
Sustitución: Los disolventes halogenados y las bases como el carbonato de potasio se utilizan a menudo.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas, pero pueden incluir diversas formas oxidadas o reducidas de this compound .
Aplicaciones Científicas De Investigación
Tofacitinib-13C3 se utiliza ampliamente en la investigación científica debido a sus átomos de carbono etiquetados, que permiten estudios metabólicos y farmacocinéticos detallados. Sus aplicaciones incluyen:
Química: Se utiliza para estudiar mecanismos y vías de reacción.
Biología: Ayuda a comprender el destino metabólico de Tofacitinib en sistemas biológicos.
Industria: Se emplea en el desarrollo de nuevas formulaciones y sistemas de administración para Tofacitinib.
Mecanismo De Acción
Tofacitinib-13C3 ejerce sus efectos inhibiendo las Janus quinasas, un grupo de enzimas involucradas en las vías de señalización de diversas citoquinas. Al inhibir estas enzimas, this compound reduce la actividad de las células inmunitarias y disminuye la inflamación . Los principales objetivos moleculares son la Janus quinasa 1, la Janus quinasa 2 y la Janus quinasa 3, que desempeñan funciones cruciales en la respuesta inmune .
Comparación Con Compuestos Similares
Compuestos Similares
Upadacitinib: Otro inhibidor de la Janus quinasa con mayor selectividad para la Janus quinasa 1.
Baricitinib: Inhibe la Janus quinasa 1 y la Janus quinasa 2, utilizada para indicaciones similares.
Ruxolitinib: Inhibe principalmente la Janus quinasa 1 y la Janus quinasa 2, utilizada en el tratamiento de la mielofibrosis.
Singularidad
Tofacitinib-13C3 es único debido a su etiquetado con carbono-13, que permite estudios de rastreo detallados que no son posibles con el compuesto no etiquetado. Esto lo hace particularmente valioso en entornos de investigación donde comprender las vías metabólicas e interacciones precisas es crucial .
Propiedades
Fórmula molecular |
C16H20N6O |
|---|---|
Peso molecular |
315.35 g/mol |
Nombre IUPAC |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-13C3)propanenitrile |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1/i3+1,6+1,14+1 |
Clave InChI |
UJLAWZDWDVHWOW-LJRKRFOESA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)[13C](=O)[13CH2][13C]#N |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


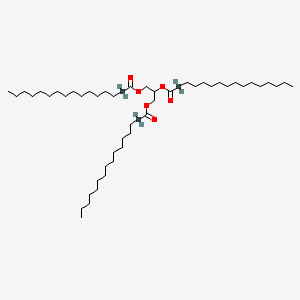
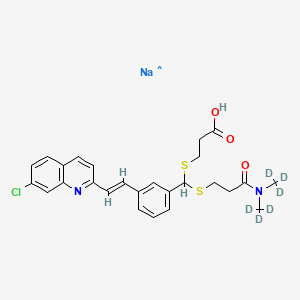
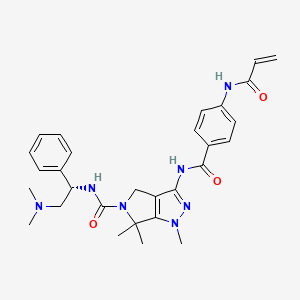
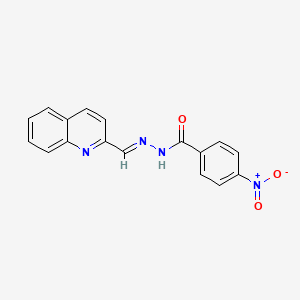
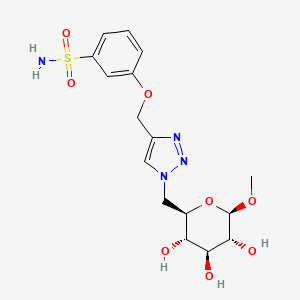
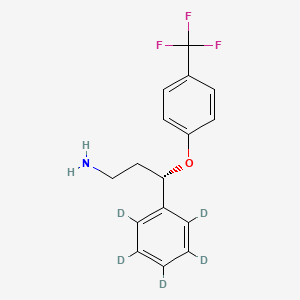
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)



